molecular formula C14H9BrClN3O4 B5789052 3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide

3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5789052
M. Wt: 398.59 g/mol
InChI Key: LLUCSGPSKYEBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, which could explain its potential applications in medicinal chemistry.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide has various biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, which could make it a potential candidate for the development of new anti-cancer drugs. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one limitation of using this compound is its relatively high cost, which could limit its use in certain research settings.

Future Directions

There are several future directions for the research and development of 3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields of research. Finally, the synthesis method for this compound could be optimized to make it more cost-effective and accessible for use in scientific research.

Synthesis Methods

The synthesis of 3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide involves a multi-step process that includes the reaction of 3-bromoaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phosgene and ammonia. The final product is obtained after purification through recrystallization.

Scientific Research Applications

3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide has various potential applications in scientific research. One of the most prominent applications is in the field of medicinal chemistry, where this compound can be used to develop new drugs for the treatment of various diseases. Additionally, this compound can be used in the field of organic chemistry to study the reactivity and properties of different chemical compounds.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3O4/c15-9-3-1-2-8(6-9)13(17)18-23-14(20)11-5-4-10(19(21)22)7-12(11)16/h1-7H,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUCSGPSKYEBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate

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